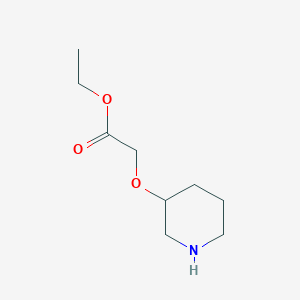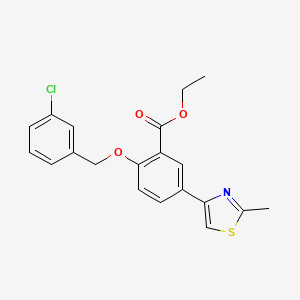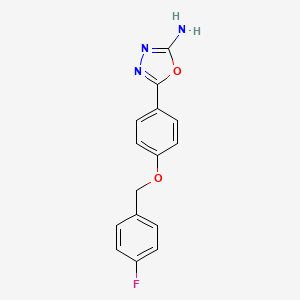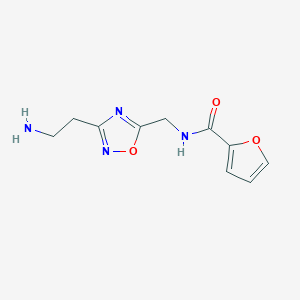
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the aminoethyl moiety.
Coupling with Furan-2-Carboxamide: The final step involves coupling the oxadiazole derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aminoethyl side chain.
Applications De Recherche Scientifique
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but with a benzamide group instead of furan-2-carboxamide.
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan ring and oxadiazole ring, which imparts specific electronic and steric properties
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H12N4O3/c11-4-3-8-13-9(17-14-8)6-12-10(15)7-2-1-5-16-7/h1-2,5H,3-4,6,11H2,(H,12,15) |
Clé InChI |
MUTLPZVCOXCCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NCC2=NC(=NO2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


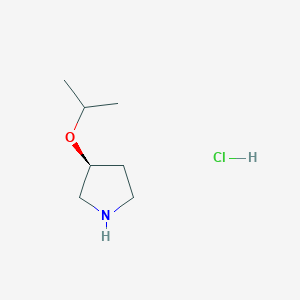

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)

![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)

